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Compound of Interest

Compound Name: Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: B3029362 Get Quote

Executive Summary
Phenethyl cinnamate (PEC) is a bioactive ester found in natural sources such as propolis and

Populus buds. It possesses significant pharmacological potential, including antitumor and

antimicrobial activities, and is a critical high-value ingredient in the fragrance industry.

This application note provides a definitive protocol for the isolation, synthesis, and structural

validation of PEC. Unlike generic guides, this document focuses on the causality of analytical

signals—explaining why specific NMR splits occur and how mass spectral ions are formed—to

allow researchers to distinguish PEC from its structural isomers (e.g., cinnamyl benzoate) and

hydrolysis products.

Chemical Profile & Significance[1][2][3][4]
IUPAC Name: 2-Phenylethyl (2E)-3-phenylprop-2-enoate

Molecular Formula:

Molecular Weight: 252.31 g/mol [1]

Key Structural Features:

-unsaturated ester (trans-geometry).
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Two distinct aromatic systems (Cinnamoyl ring vs. Phenethyl ring).

Ethylene linker (

) in the alcohol moiety.

Experimental Workflow
The following workflow outlines the critical path from crude material (or reactants) to validated

analytical data.

Source Material
(Propolis or Reactants)

Isolation/Synthesis
(Dean-Stark Esterification)

Extraction/Reaction Purification
(Flash Chromatography)

Crude Oil

GC-MS Analysis
(Fragmentation Fingerprint)Aliquot A

NMR Spectroscopy
(1H, 13C, COSY)

Aliquot B
Final Validation
(>98% Purity)

m/z 252, 131, 104

J=16Hz (Trans)

Click to download full resolution via product page

Figure 1: Integrated workflow for the production and characterization of Phenethyl Cinnamate.

Synthesis & Isolation Protocol
A. Synthesis (Acid-Catalyzed Esterification)
This method is preferred for generating high-purity analytical standards.

Reagents:

trans-Cinnamic acid (1.0 eq)

2-Phenylethanol (1.2 eq)

-Toluenesulfonic acid (

TSA) (0.05 eq)

Toluene (Solvent)[2]
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Protocol:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

trap topped with a reflux condenser.

Charge: Add 14.8 g (100 mmol) cinnamic acid, 14.6 g (120 mmol) phenylethanol, and 0.95 g

TSA to the flask. Add 100 mL toluene.

Reflux: Heat to reflux (

). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution
ceases (~3-4 hours).

Workup: Cool to room temperature. Wash the organic layer with saturated

(

mL) to remove unreacted acid, followed by brine.

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from ethanol/water or perform flash chromatography

(Hexane:EtOAc 9:1) if oil persists.[3]

B. Self-Validating Checkpoint
Visual: Product should be white crystalline solid (MP: 56-58°C).

Odor: Distinctive balsamic, rosy aroma.

Mass Spectrometry Analysis (GC-MS)
Mass spectrometry provides the "fingerprint" for PEC. The fragmentation pattern is dictated by

the stability of the aromatic cations formed during electron impact (EI) ionization.

Fragmentation Pathway Logic[1]
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Molecular Ion (

):

252. Visible due to aromatic stability.[3][4]

Cinnamoyl Cation (

131): Cleavage of the

ester bond. This is the base peak (or near base peak) and diagnostic for cinnamates.

Tropylium Ion (

91): Formed from the phenethyl moiety. The benzyl cation rearranges to the seven-
membered tropylium ring.

Styrene (

104): Formed via McLafferty-like rearrangement or elimination of the phenethyl chain.

Cinnamoyl Pathway Phenethyl Pathway

Molecular Ion
[M]+ m/z 252

Cinnamoyl Cation
Ph-CH=CH-CO+

m/z 131

α-Cleavage (Acyl-O)

Styrene Radical
[Ph-CH=CH2]+.

m/z 104

McLafferty / Elimination

Tropylium Ion
C7H7+
m/z 91

Benzylic Cleavage

Phenyl Cation
m/z 77

- CO (28 Da)
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Figure 2: Mechanistic fragmentation pathway of Phenethyl Cinnamate under Electron Impact

(70 eV).

Table 1: Key MS Diagnostic Peaks

m/z Ion Identity Origin Diagnostic Value

252 Molecular Ion
Confirms MW

(252.31).

131 Cinnamoyl Cation

Critical: Distinguishes

cinnamates from

benzoates.

104 Styrene Radical
Indicates presence of

phenethyl chain.

91 Tropylium

General aromatic

indicator

(benzyl/phenethyl).

77 Phenyl Cation

Breakdown of

cinnamoyl/benzyl

fragments.

NMR Spectroscopy Analysis
NMR is the gold standard for confirming the trans (

) stereochemistry and ensuring the ester linkage is intact.

Sample Preparation[8]
Solvent:

(Chloroform-d) is standard.

Concentration: ~10-20 mg in 0.6 mL solvent.
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Reference: TMS (

0.00 ppm) or residual

(

7.26 ppm).

H NMR Interpretation (400 MHz, )
The spectrum is defined by three distinct regions: the Aliphatic Linker, the Olefinic Double

Bond, and the Aromatic Region.

Table 2:

H NMR Peak Assignments
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

)

Structural
Insight

-Vinyl 7.69 Doublet (d) 1H 16.0 Hz

Large

confirms

trans (E)

geometry.

-Vinyl 6.44 Doublet (d) 1H 16.0 Hz

Upfield due to

conjugation

with carbonyl.

Aromatics 7.20 - 7.55 Multiplets (m) 10H -

Overlap of

two phenyl

rings.

Ester 4.44 Triplet (t) 2H 7.0 Hz

Deshielded

by oxygen

(diagnostic

for ester).

Benzylic 3.05 Triplet (t) 2H 7.0 Hz

Typical

benzylic

position.

Critical Analysis Point: The coupling constant (

) of the vinyl protons is the primary quality control parameter.

Hz

trans-isomer (Active/Natural form).

Hz

cis-isomer (Impurity/Degradant).

C NMR Interpretation (100 MHz, )
Key carbon signals allow for the verification of the carbon skeleton.
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Table 3:

C NMR Peak Assignments

Carbon Type
Shift (

ppm)
Assignment

Carbonyl 166.7
Ester

.

-Alkene 144.6
Conjugated alkene (beta to

carbonyl).

Aromatic (ipso) 137.9, 134.4
Quaternary carbons of the two

phenyl rings.

Aromatic (CH) 126.0 - 130.3 Overlapping aromatic signals.

-Alkene 118.2
Conjugated alkene (alpha to

carbonyl).

Ester 65.1
Alkyl carbon attached to

Oxygen.

Benzylic 35.2
Alkyl carbon attached to

Phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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